N-propyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-3-8-16-12(21)9-23-15-20-19-14(24-15)18-13(22)17-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,21)(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPPWAHCRLGLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under cyclization conditions.
Introduction of the Sulfanyl Group: The thiadiazole intermediate is then reacted with a sulfanylating agent, such as a thiol or disulfide, to introduce the sulfanyl group at the 2-position of the ring.
Carbamoylation: The next step involves the introduction of the carbamoylamino group. This can be done by reacting the intermediate with an isocyanate or carbamoyl chloride.
N-Propylacetamide Formation: Finally, the compound is reacted with propylamine and acetic anhydride to form the N-propylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-propyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in disrupting DNA replication processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and function.
Anticancer Activity: Inhibits DNA replication and induces apoptosis in cancer cells.
Antifungal Activity: Interferes with fungal cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues from 1,3,4-Thiadiazole Derivatives
The following table summarizes structurally related compounds, emphasizing substituent variations and physical properties:
Key Observations :
- Substituent Impact: The p-tolyl urea group in the target compound replaces halogenated aryl groups (e.g., 4-chlorobenzyl in 5e/j), which are associated with anticonvulsant efficacy .
- Melting Points : Compounds with bulkier substituents (e.g., 5f: 158–160°C) exhibit higher melting points than those with smaller groups (e.g., 5m: 135–136°C) .
Pharmacological Activity Comparison
Anticonvulsant Activity
- Compounds like 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED50 = 0.65 μmol/kg) outperform standard drugs in maximal electroshock (MES) tests due to electron-withdrawing substituents (Cl, F) enhancing CNS penetration .
- The target compound’s p-tolyl group (electron-donating methyl) may reduce anticonvulsant potency compared to halogenated analogues but improve metabolic stability .
Anticancer Activity
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC50 < 10 μM), attributed to the dual thiadiazole-thioacetamide scaffold .
- The target compound’s urea linkage may enhance DNA intercalation or kinase inhibition, though experimental validation is pending .
Biological Activity
N-propyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound within the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various amines to form urea linkages. The specific synthetic pathway can vary depending on the substituents on the thiadiazole ring and the desired biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Notably, a derivative containing a chloro substituent exhibited the highest cytotoxicity against A431 cells, with subsequent studies confirming its ability to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 16.23 | Induces apoptosis via Bax/Bcl-2 modulation |
| 9e | HT-29 | 25.1 | Apoptosis induction confirmed by Western blot |
| 9e | PC3 | 28.7 | Inhibits VEGFR-2 phosphorylation |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties . A study assessed the antibacterial activity against several pathogenic bacteria, reporting minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of specific functional groups in these compounds significantly influenced their antimicrobial efficacy. For example, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 21a | S. aureus | 0.03 |
| 21b | S. pyogenes | 0.06 |
| 21c | H. influenzae | 0.25 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- VEGFR Inhibition : It inhibits vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis, thus limiting tumor growth and metastasis.
- Antibacterial Mechanisms : The exact mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved a series of thiadiazole derivatives where one particular compound was tested in a three-dimensional cell culture model to better mimic in vivo conditions. This study found that the compound not only inhibited tumor growth but also affected tumor microenvironment interactions .
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the thiadiazole ring and substituent positions .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C, H, N, S values .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons and carbons adjacent to sulfur atoms (e.g., thioether at δ 3.5–4.0 ppm; ureido NH at δ 9.5–10.5 ppm) .
- FTIR Spectroscopy : Detect characteristic bands for urea (N-H stretch: ~3350 cm⁻¹) and thiadiazole (C=N stretch: ~1600 cm⁻¹) .
- HPLC-PDA : Assess purity using reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients .
Advanced: How can reaction parameters be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection : Use DMF for urea formation (enhances nucleophilicity) and acetone for thioether coupling (minimizes side reactions) .
- Temperature Control : Maintain 60–80°C for urea coupling to prevent decomposition; lower temperatures (40–50°C) reduce disulfide byproducts during thioether formation .
- Catalysts : Add catalytic KI to accelerate SN2 reactions in thioether synthesis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
Modify Substituents :
- Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to assess antimicrobial potency .
- Vary the N-propyl group to cyclopentyl or cyclohexyl to study steric effects on target binding .
Assay Design :
- Anticancer Activity : Test against MCF-7 (breast) and A549 (lung) cell lines via MTT assay; compare IC50 values with cisplatin .
- Antibacterial Screening : Use microdilution to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like aromatase or bacterial topoisomerase IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
